molecular formula C13H18O2 B14439523 3,3,6-Trimethyl-6-phenyl-1,2-dioxane CAS No. 79889-23-9

3,3,6-Trimethyl-6-phenyl-1,2-dioxane

Cat. No.: B14439523
CAS No.: 79889-23-9
M. Wt: 206.28 g/mol
InChI Key: PVXYFJLDRSVIBZ-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-6-phenyl-1,2-dioxane is an organic compound with the molecular formula C13H18O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,6-Trimethyl-6-phenyl-1,2-dioxane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetalization processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to accelerate the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

3,3,6-Trimethyl-6-phenyl-1,2-dioxane has diverse applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-6-phenyl-1,2-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to alterations in cellular functions. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    2,4,6-Trimethyl-4-phenyl-1,3-dioxane: Shares structural similarities but differs in the position of the oxygen atoms.

    1,3-Dioxane, 2,4,6-trimethyl-: Another dioxane derivative with different substitution patterns.

Uniqueness: 3,3,6-Trimethyl-6-phenyl-1,2-dioxane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other dioxane derivatives.

Properties

CAS No.

79889-23-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3,3,6-trimethyl-6-phenyldioxane

InChI

InChI=1S/C13H18O2/c1-12(2)9-10-13(3,15-14-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

PVXYFJLDRSVIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(OO1)(C)C2=CC=CC=C2)C

Origin of Product

United States

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